3-Chloro-5-fluoro-4'-morpholinomethyl benzophenone
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Description
3-Chloro-5-fluoro-4’-morpholinomethyl benzophenone is a chemical compound with the CAS Number: 898770-26-8. Its molecular weight is 333.79 and its IUPAC name is (3-chloro-4-fluorophenyl)[4-(4-morpholinylmethyl)phenyl]methanone .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-fluoro-4’-morpholinomethyl benzophenone consists of a benzophenone core with a morpholinomethyl group at the 4’ position and chloro and fluoro substituents at the 3 and 5 positions of the benzene ring .Scientific Research Applications
Alzheimer's Disease Research
Fluorinated benzophenone derivatives, closely related to 3-Chloro-5-fluoro-4'-morpholinomethyl benzophenone, have been explored as multipotent agents against Alzheimer's disease. They target β-secretase (BACE-1) and acetylcholinesterase (AChE) and counteract intracellular ROS formation. Compound 12, a derivative in this class, demonstrated promising characteristics for anti-Alzheimer's drug candidates due to its micromolar potency and absence of toxic effects (Belluti et al., 2014).
Synthesis and Characterization of Triazoles
In a study focusing on 1,2,4-triazole derivatives, a chloro derivative named TRZ-2, which includes a fluoro derivative similar to this compound, was synthesized. The study emphasized the importance of intermolecular interactions such as lp⋯π in these compounds, providing insights into their biological activity (Shukla et al., 2014).
Antimycobacterial Activity
Research into fluorinated benzothiazolo imidazole compounds, which are structurally related to this compound, has shown that some compounds in this class exhibit antimycobacterial activity. This suggests potential therapeutic applications against bacterial infections (Sathe et al., 2011).
Photopolymerization Studies
In the field of photopolymerization, this compound and its derivatives play a crucial role as initiators. Their effectiveness in initiating polymerization reactions under light exposure is significant for the development of new materials and industrial applications (Meng-zhou, 2007).
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO2/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-13(2-4-14)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFALCUDCYPOPDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642651 |
Source
|
Record name | (3-Chloro-5-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-50-8 |
Source
|
Record name | (3-Chloro-5-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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